(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
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Description
(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is Human Sirtuin 2 (SIRT2) . SIRT2, a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
The compound interacts with SIRT2, inhibiting its activity . The structure-activity relationship analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound with an IC50 value of 2.47 μM . The molecular docking analyses indicated that the compound fitted well with the induced hydrophobic pocket of SIRT2 .
Biochemical Pathways
SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by the compound can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The inhibition of SIRT2 by the compound can lead to changes in the acetylation and defatty-acylation of various protein substrates, affecting cellular processes such as gene expression, cell cycle, and apoptosis .
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(5-phenylfuran-2-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-17-7-5-6-10-19(17)23-13-15-24(16-14-23)22(26)21-12-11-20(25-21)18-8-3-2-4-9-18/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTRQNJQGBHNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.